2-Bromo-5-nitrobenzenesulfonamide
Overview
Description
2-Bromo-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5BrN2O4S and its molecular weight is 281.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their death .
Result of Action
The primary result of the action of this compound is the death of bacteria due to the inhibition of DNA synthesis . This makes it effective in treating bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides, such as this compound, can interact with various enzymes and proteins, playing a role in biochemical reactions
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
2-bromo-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUANJNVBNJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.